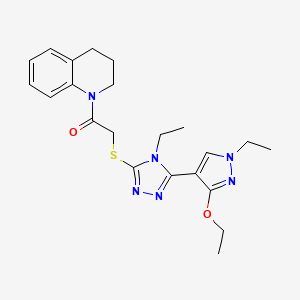
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H28N6O2S and its molecular weight is 440.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a quinoline moiety linked to a thioether group with a triazole and pyrazole substituent. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit a variety of biological activities, including:
- Antimicrobial Activity : Many quinoline derivatives have been reported to possess significant antibacterial and antifungal properties.
- Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : Certain compounds in this class have shown potential in reducing inflammatory responses.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one may inhibit key enzymes involved in metabolic pathways, such as DNA gyrase and topoisomerase.
- Cellular Apoptosis : The presence of the triazole ring is often associated with apoptosis induction in cancer cells.
- Antioxidant Activity : Many heterocycles exhibit antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of related compounds against various bacterial strains. The compound's structure suggests it may interact with bacterial DNA or cell membranes, disrupting their function .
Anticancer Studies
Research has demonstrated that derivatives of quinoline and triazole can significantly reduce the viability of cancer cell lines. For instance, a study reported IC50 values for similar compounds in the range of 20–50 µM against breast and colon cancer cells .
Anti-inflammatory Properties
In vitro assays indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Case Study 1: Antibacterial Efficacy
In a comparative study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable zone of inhibition at concentrations as low as 10 µg/mL, indicating strong antibacterial activity .
Case Study 2: Cancer Cell Inhibition
Another study focused on the compound's effect on human leukemia cells. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 30 µM .
Data Table
| Biological Activity | IC50 (µM) | Test Organism |
|---|---|---|
| Antibacterial | 10 | Staphylococcus aureus |
| Anticancer (Leukemia) | 30 | Human leukemia cell line |
| Anti-inflammatory | N/A | In vitro cytokine assay |
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-4-26-14-17(21(25-26)30-6-3)20-23-24-22(27(20)5-2)31-15-19(29)28-13-9-11-16-10-7-8-12-18(16)28/h7-8,10,12,14H,4-6,9,11,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACKAEKHXCWXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














